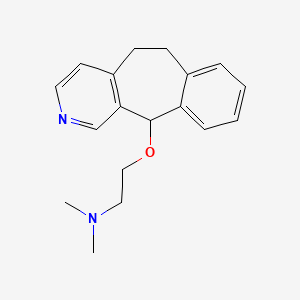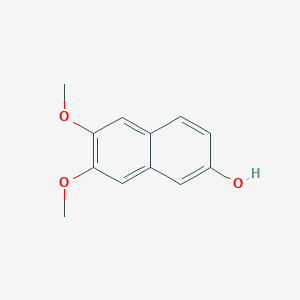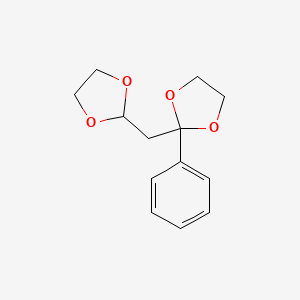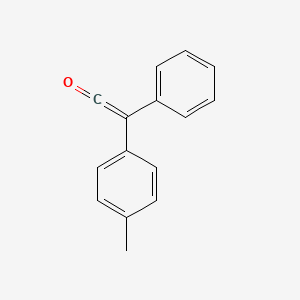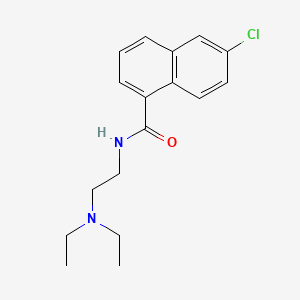
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- is a chemical compound known for its unique structure and properties. It is a derivative of naphthalene, featuring a carboxamide group at the first position and a chloro substituent at the sixth position. The compound also includes a diethylaminoethyl group attached to the nitrogen atom of the carboxamide. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Naphthalene undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the carboxamide.
Chlorination: The naphthalene ring is chlorinated at the sixth position.
Alkylation: The carboxamide nitrogen is alkylated with diethylaminoethyl chloride to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The diethylaminoethyl group enhances its ability to penetrate cell membranes, facilitating its interaction with intracellular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- can be compared with other naphthalene derivatives, such as:
1-Naphthalenecarboxamide: Lacks the chloro and diethylaminoethyl groups, resulting in different chemical properties.
6-Chloro-1-naphthalenecarboxamide: Similar but without the diethylaminoethyl group, affecting its biological activity.
Naphthalene-1-carboxamide, N-(2-(diethylamino)ethyl)-: Similar but without the chloro group, leading to different reactivity.
The unique combination of functional groups in 1-Naphthalenecarboxamide, 6-chloro-N-(2-(diethylamino)ethyl)- imparts distinct properties, making it valuable for specific applications.
Properties
CAS No. |
32421-47-9 |
|---|---|
Molecular Formula |
C17H21ClN2O |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
6-chloro-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H21ClN2O/c1-3-20(4-2)11-10-19-17(21)16-7-5-6-13-12-14(18)8-9-15(13)16/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,21) |
InChI Key |
NHBNZCISKRZZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=CC2=C1C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)

![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)

![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
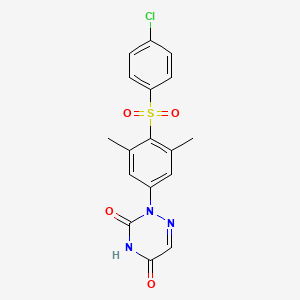
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
